5,7-dichloro-8-hydroxy-2(1H)-quinolinone
Overview
Description
5,7-Dichloro-8-hydroxy-2(1H)-quinolinone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms at the 5th and 7th positions, a hydroxyl group at the 8th position, and a quinolinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone typically involves the chlorination of 8-hydroxyquinoline followed by cyclization. One common method includes:
Chlorination: 8-hydroxyquinoline is treated with chlorine gas in the presence of a suitable solvent, such as acetic acid, to introduce chlorine atoms at the 5th and 7th positions.
Cyclization: The chlorinated intermediate undergoes cyclization under acidic conditions to form the quinolinone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 8-hydroxyquinoline are chlorinated using chlorine gas in industrial reactors.
Cyclization and Purification: The chlorinated product is then cyclized and purified through crystallization or distillation to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-hydroxy-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted quinolinone derivatives.
Scientific Research Applications
5,7-Dichloro-8-hydroxy-2(1H)-quinolinone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including antibacterial and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antifungal Activity: It interferes with fungal cell wall synthesis and disrupts membrane integrity.
Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 5,7-Diiodo-8-hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
Uniqueness
5,7-Dichloro-8-hydroxy-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 7th positions enhances its antimicrobial activity compared to other similar compounds.
Properties
IUPAC Name |
5,7-dichloro-8-hydroxy-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8/h1-3,14H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHOLJWDBBRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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